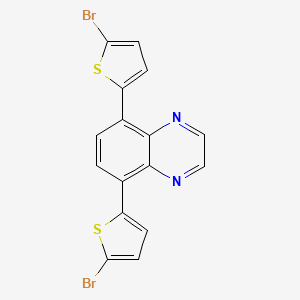
5,8-Bis(5-bromo-2-thienyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Bis(5-bromo-2-thienyl)quinoxaline is a chemical compound with the molecular formula C16H8Br2N2S2 It is a derivative of quinoxaline, featuring two brominated thienyl groups at the 5 and 8 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(5-bromo-2-thienyl)quinoxaline typically involves the reaction of quinoxaline derivatives with brominated thiophene compounds. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a quinoxaline derivative is reacted with 5-bromo-2-thiophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
5,8-Bis(5-bromo-2-thienyl)quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Substitution: The bromine atoms in the thienyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline dioxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives .
Aplicaciones Científicas De Investigación
5,8-Bis(5-bromo-2-thienyl)quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5,8-Bis(5-bromo-2-thienyl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-bromo-2-thienyl)quinoxaline: This compound is similar in structure but lacks the second brominated thienyl group at the 8 position.
5,8-bis(5-bromo-2-thienyl)-6,7-bis(octyloxy)quinoxaline: This derivative includes additional octyloxy groups, which can alter its physical and chemical properties.
Uniqueness
The presence of two brominated thienyl groups provides opportunities for further functionalization and the development of novel materials and compounds .
Propiedades
Fórmula molecular |
C16H8Br2N2S2 |
|---|---|
Peso molecular |
452.2 g/mol |
Nombre IUPAC |
5,8-bis(5-bromothiophen-2-yl)quinoxaline |
InChI |
InChI=1S/C16H8Br2N2S2/c17-13-5-3-11(21-13)9-1-2-10(12-4-6-14(18)22-12)16-15(9)19-7-8-20-16/h1-8H |
Clave InChI |
VTBDKHNCZXBYAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1C3=CC=C(S3)Br)N=CC=N2)C4=CC=C(S4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


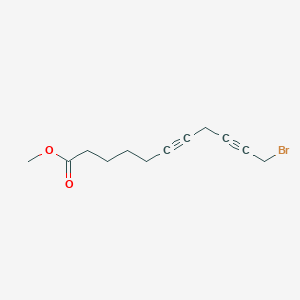
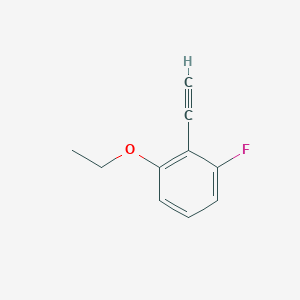
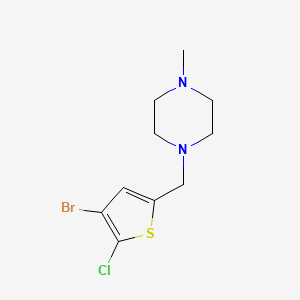
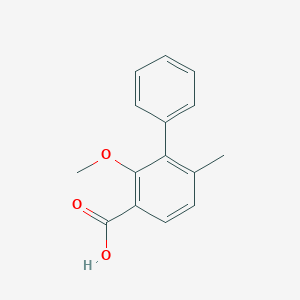
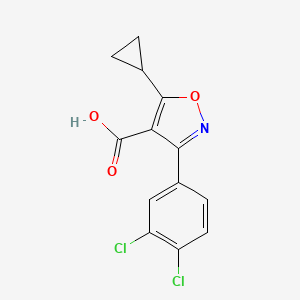

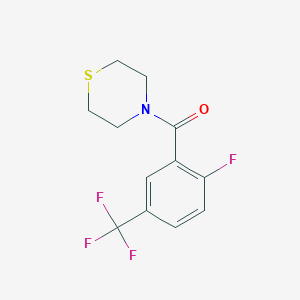
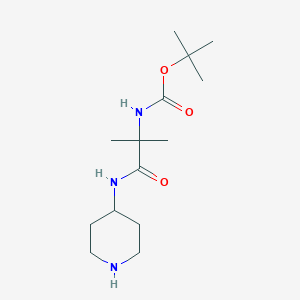

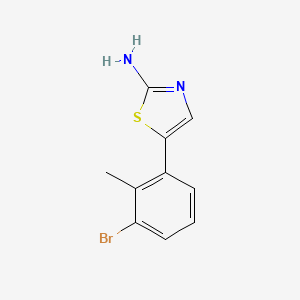
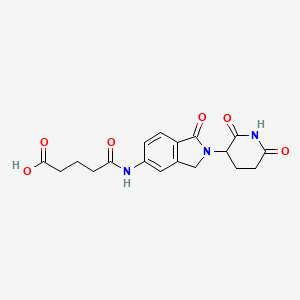
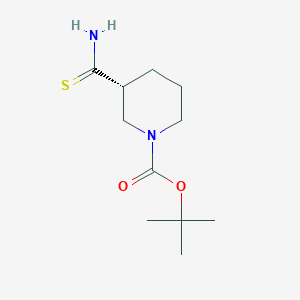
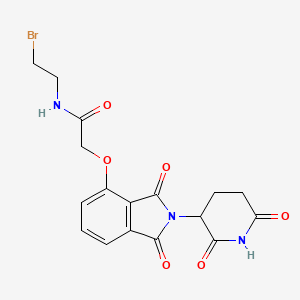
![4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14769626.png)
